1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyridine and pyrrole ring system with a carbonitrile group at the 5-position and a phenylmethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, especially in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-13-8-14-6-7-18(15(14)17-10-13)11-12-4-2-1-3-5-12/h1-8,10H,11H2 |
InChI Key |
MSPNDYOLEFDGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC(=CN=C32)C#N |
Origin of Product |
United States |
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